4-(4-Benzyl-1-piperazinyl)-3-fluorobenzoic acid
Description
Properties
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-3-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2/c19-16-12-15(18(22)23)6-7-17(16)21-10-8-20(9-11-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPZJZUULXFBER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Fluoro-4-nitrobenzoic Acid Intermediate
The process begins with nitration and fluorination of benzoic acid derivatives. For example, p-fluorobenzoic acid can be nitrated to yield 3-fluoro-4-nitrobenzoic acid, though direct nitration often requires careful temperature control to avoid byproducts. Alternatively, diazotization of 4-aminobenzoic acid followed by fluorination using fluoroboric acid provides regioselective access to 3-fluoro-4-aminobenzoic acid, which is subsequently nitrated.
Piperazine Condensation
The nitro group in 3-fluoro-4-nitrobenzoic acid is displaced by piperazine via SNAr. In a representative procedure, 3-fluoro-4-nitrobenzoic acid (1 equiv) is refluxed with excess piperazine in toluene at 80–90°C for 12–24 hours. The reaction is facilitated by the electron-withdrawing nitro group, which activates the aryl ring for nucleophilic attack. After completion, the mixture is acidified to precipitate 4-(1-piperazinyl)-3-fluorobenzoic acid.
Benzylation of Piperazine
The secondary amine in the piperazinyl group is benzylated using benzyl chloride or bromide in the presence of a base such as potassium carbonate. This step is typically conducted in dimethylformamide (DMF) or toluene at 60–80°C for 6–12 hours. The crude product is purified via recrystallization from ethanol or column chromatography (eluent: chloroform/methanol mixtures).
Key Data:
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Nitration/Fluorination | HNO₃/H₂SO₄, HBF₄ | 60–70% | |
| Piperazine Condensation | Piperazine, toluene, 80°C, 24 h | 55% | |
| Benzylation | Benzyl chloride, K₂CO₃, DMF, 70°C, 8 h | 65% |
Reductive Amination and Carboxylation
An alternative route employs reductive amination to construct the piperazinyl-benzyl moiety directly on a pre-functionalized fluorobenzoic acid scaffold. This method is advantageous for avoiding harsh nitration conditions.
Preparation of 3-Fluoro-4-aminobenzoic Acid
4-Aminobenzoic acid is fluorinated using Balz-Schiemann conditions: diazotization with sodium nitrite and fluoroboric acid at 0–5°C, followed by thermal decomposition to yield 3-fluoro-4-aminobenzoic acid.
Reductive Amination with Benzylpiperazine
The amine group is reacted with benzylpiperazine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction proceeds in methanol or tetrahydrofuran (THF) at room temperature for 12–24 hours. The carboxylic acid group remains intact under these conditions.
Key Data:
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Fluorination | NaNO₂, HBF₄, 0–5°C | 75% | |
| Reductive Amination | Benzylpiperazine, NaBH₃CN, THF, 24 h | 50% |
Palladium-Catalyzed Coupling Reactions
Modern approaches leverage cross-coupling chemistry to assemble the benzylpiperazinyl and fluorobenzoic acid units. Suzuki-Miyaura coupling is particularly effective for constructing biaryl systems, though adaptations for amine linkages are less common.
Boronic Acid Synthesis
4-Bromo-3-fluorobenzoic acid is converted to its corresponding boronic ester via Miyaura borylation using bis(pinacolato)diboron and a palladium catalyst (e.g., PdCl₂(dppf)).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Nucleophilic Substitution | High regioselectivity, scalable | Requires nitro intermediates | 50–65% |
| Reductive Amination | Mild conditions, avoids nitration | Lower yields due to side reactions | 50–55% |
| Palladium Coupling | Modular, versatile | Limited precedent, costly catalysts | N/A |
Purification and Characterization
Final purification typically involves recrystallization from ethanol or ethyl acetate, yielding the product as a brown or yellow solid. Chromatography (silica gel, chloroform:methanol 95:5) is employed for higher purity requirements. Characterization by ¹H/¹³C NMR confirms the presence of the benzylpiperazinyl moiety (δ 3.2–3.5 ppm, piperazine CH₂; δ 7.2–7.4 ppm, benzyl aromatic protons) and the carboxylic acid (δ 12–13 ppm, broad).
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzyl-1-piperazinyl)-3-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The fluorine atom in the benzoic acid moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(4-Benzyl-1-piperazinyl)-3-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(4-Benzyl-1-piperazinyl)-3-fluorobenzoic acid involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The fluorobenzoic acid moiety may also contribute to the compound’s binding affinity and specificity for certain targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzoic Acid Core
4-(4-Benzylpiperazinyl)benzoic Acid (CAS 94038-26-3)
- Key Difference : Lacks the 3-fluoro substituent present in the target compound.
- This analog may exhibit lower metabolic stability compared to the fluorinated derivative .
4-(Biphenyl-4-yloxy)-3-fluorobenzoic Acid (Compound V)
- Structure : Features a biphenyl ether group instead of benzylpiperazine.
- Activity : Acts as a potent human prostatic 5-α-reductase inhibitor, highlighting the role of bulky aromatic substituents in enzyme inhibition. The benzylpiperazinyl group in the target compound may offer distinct steric and electronic interactions for alternative targets .
4-(4-Chlorobenzoylpiperidin-1-yl)-3-fluorobenzoic Acid (Compound 10b)
- Structure : Combines a 4-chlorobenzoylpiperidine with 3-fluorobenzoic acid.
- Synthesis : Prepared via coupling of 3-fluorobenzoic acid with a chlorobenzoylpiperidine intermediate, yielding a hybrid structure with dual halogenation. This compound demonstrates the pharmacological versatility of fluorobenzoic acids when paired with varied heterocycles .
Modifications to the Piperazine Moiety
4-(4-Benzylpiperazin-1-ylmethyl)benzoic Acid (BP 14333359801-19-7)
- Structure : Incorporates a methylene spacer between the benzylpiperazine and benzoic acid.
- Effect : The added flexibility may enhance binding to conformational-sensitive targets but could reduce potency due to increased entropy penalties during receptor interaction .
4-(4,4-Difluoropiperidin-1-yl)-3-fluorobenzoic Acid
Functional Group Interconversions
4-(Aminomethyl)-3-fluorobenzoic Acid
- Synthesis : Derived via ester hydrolysis of methyl 4-(azidomethyl)-3-fluorobenzoate, followed by Fmoc protection. The primary amine group enables conjugation to other pharmacophores, contrasting with the tertiary amine in the benzylpiperazinyl compound .
Methyl 4-(Chlorosulfonyl)-3-fluorobenzoate
- This highlights divergent synthetic pathways for functionalizing fluorobenzoic acid scaffolds .
Pharmacological and Physicochemical Properties
Physicochemical Data
| Compound | logP | Solubility (mg/mL) | Molecular Weight (g/mol) |
|---|---|---|---|
| 4-(4-Benzyl-1-piperazinyl)-3-fluorobenzoic acid | 3.1 | 0.15 (pH 7.4) | 342.39 |
| 4-(Biphenyl-4-yloxy)-3-fluorobenzoic acid | 4.2 | 0.08 (pH 7.4) | 336.33 |
| 4-(4,4-Difluoropiperidin-1-yl)-3-fluorobenzoic acid | 2.8 | 0.22 (pH 7.4) | 259.23 |
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹⁹F NMR (δ -110 to -120 ppm) confirms fluorine position; ¹H/¹³C NMR resolves piperazinyl and benzyl group conformations .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 357.15) and detect trace impurities .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., C=O···H-N interactions in the piperazine ring) .
How can researchers resolve contradictions in reported bioactivity data for this compound?
Advanced Research Focus
Conflicting bioactivity may arise from:
- Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times. Use positive controls (e.g., known kinase inhibitors) .
- Solubility Differences : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid aggregation. Validate with dynamic light scattering (DLS) .
- Metabolite Interference : Perform LC-MS/MS to identify degradation products in cell media (e.g., demethylation or oxidation byproducts) .
What methodologies are recommended for studying protein-ligand interactions involving this compound?
Q. Advanced Research Focus
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., carbonic anhydrase) on a CM5 chip to measure binding kinetics (ka/kd) .
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate binding poses over 100 ns trajectories; validate with mutagenesis studies .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to differentiate enthalpic vs. entropic binding modes .
How can researchers design derivatives to improve metabolic stability without compromising activity?
Q. Advanced Research Focus
- Bioisosteric Replacement : Substitute the benzyl group with pyridyl or thiophene to reduce CYP450-mediated oxidation .
- Pro-drug Strategies : Esterify the carboxylic acid to enhance membrane permeability; hydrolyze in vivo by esterases .
- Metabolic Profiling : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF to identify vulnerable sites for modification .
What are the best practices for ensuring reproducibility in biological assays with this compound?
Q. Basic Research Focus
- Batch Consistency : Characterize multiple synthesis batches via NMR and HPLC (>95% purity) .
- Concentration-Response Curves : Use 8–12 point dilutions (1 nM–100 µM) and fit data with Hill equation (GraphPad Prism) .
- Negative Controls : Include vehicle (DMSO) and scrambled analogs to rule out non-specific effects .
How can computational tools predict off-target interactions for this compound?
Q. Advanced Research Focus
- Pharmacophore Modeling : Generate 3D models (e.g., Schrödinger Phase) to screen against databases like ChEMBL .
- Docking Studies : Use AutoDock Vina to assess binding to homologous proteins (e.g., serotonin vs. dopamine receptors) .
- Machine Learning : Train models on kinase inhibitor datasets to predict selectivity profiles .
What are the key challenges in scaling up synthesis for preclinical studies?
Q. Basic Research Focus
- Cost-Effective Catalysts : Replace Pd catalysts with cheaper alternatives (e.g., Ni-based) for large-scale coupling .
- Solvent Recovery : Implement distillation or membrane filtration to recycle DMF or THF .
- Toxicity Screening : Assess genotoxicity (Ames test) and hepatotoxicity (HepG2 cell viability) early in development .
How can researchers validate the compound’s mechanism of action in complex biological systems?
Q. Advanced Research Focus
- CRISPR-Cas9 Knockouts : Generate gene-edited cell lines (e.g., KO of target kinase) to confirm on-target effects .
- Transcriptomics : Perform RNA-seq to identify differentially expressed pathways post-treatment .
- In Vivo Imaging : Use fluorescently tagged analogs (e.g., Cy5 conjugation) for tissue distribution studies in rodent models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
